Ortho-butyrate de triméthyle

Vue d'ensemble

Description

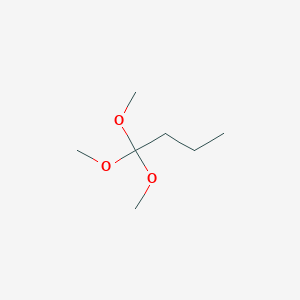

1,1,1-Trimethoxybutane (TMB) is a colorless liquid organic compound with a sweet, pungent odor. It is a volatile, flammable, and highly flammable hydrocarbon with the chemical formula C4H10O3. TMB is a versatile compound used in a variety of industrial and laboratory applications. It is used as a solvent, a reagent, and a catalyst in a variety of scientific research applications. Its low toxicity and low flammability make it a safe and effective reagent for many laboratory experiments.

Applications De Recherche Scientifique

Cinétique et mécanisme de l'élimination en phase gazeuse

La cinétique et le mécanisme de l'élimination en phase gazeuse de l'ortho-butyrate de triméthyle ont été examinés sur la plage de température de 310-369 °C et la plage de pression de 50-130 Torr . Cette étude fournit des informations précieuses sur le comportement de ce composé dans des conditions de haute température et de haute pression.

Préparation d'acides spécifiques

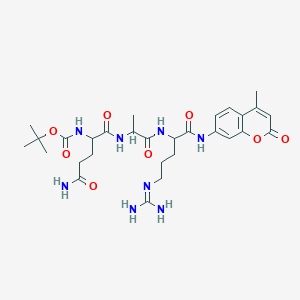

L'this compound a été utilisé dans la préparation de l'acide 5-acétamido-9-O-butyroyl-3,5-didésoxy-D-glycéro-2-nonulopyranosonique . Cela indique son utilisation potentielle dans la synthèse de composés organiques complexes.

Acylation en OH-9 de l'acide N-acétylneuraminique et de l'acide N-glycoloylneuraminique

L'this compound peut être utilisé pour l'acylation en OH-9 de l'acide N-acétylneuraminique et de l'acide N-glycoloylneuraminique pour donner les dérivés 9-O-acylés correspondants . Cela met en évidence son rôle dans la modification d'acides organiques spécifiques.

Conversion du 2-amino-N-(1-H-benzimidazol-2-yl)benzamide

L'this compound peut être utilisé pour la conversion du 2-amino-N-(1-H-benzimidazol-2-yl)benzamide en 2-propyl-3-benzimidazolyl-4(3H)-quinazolinone . Cela démontre son utilité dans la transformation d'amides spécifiques.

Transformations organiques

Les orthoesters alkyliques, tels que l'this compound, sont des substrats précieux et efficaces pour effectuer diverses classes de réactions organiques à deux composants et à plusieurs composants . Cela souligne sa polyvalence en synthèse organique.

Chimie verte

L'utilisation de l'this compound dans des conditions sans solvant est conforme aux objectifs de la chimie verte . Son utilisation dans l'eau, un milieu peu coûteux et sûr, souligne encore son potentiel dans les transformations organiques écologiques .

Safety and Hazards

Mécanisme D'action

Target of Action

Trimethyl orthobutyrate, also known as Trimethylorthobutyrate or 1,1,1-Trimethoxybutane, is a chemical compound used in various organic transformations It’s known to be used as a substrate in various classes of two-component and multi-component organic reactions .

Mode of Action

The mode of action of Trimethyl orthobutyrate is primarily through its role as a substrate in organic transformations. It participates in the gas-phase elimination process, which has been examined over the temperature range of 310-369°C and pressure range of 50-130Torr .

Biochemical Pathways

Trimethyl orthobutyrate is involved in various organic transformations. For instance, it has been used in the preparation of 5-acetamido-9-O-butyroyl-3,5-dideoxy-D-glycero-2-nonulopyranosonic acid and 9-O-butyroyl-3,5-dideoxy-5-glycoloylamido-D-glycero-2-nonulopyranosonic acid . These transformations indicate that Trimethyl orthobutyrate can participate in complex biochemical pathways, leading to the synthesis of various organic compounds.

Pharmacokinetics

Its physical properties such as boiling point (145-147 °c), density (0926 g/mL at 25 °C), and refractive index (1404) can influence its pharmacokinetic behavior .

Result of Action

The result of Trimethyl orthobutyrate’s action is the formation of various organic compounds. For example, it has been used in the synthesis of 5-acetamido-9-O-butyroyl-3,5-dideoxy-D-glycero-2-nonulopyranosonic acid and 9-O-butyroyl-3,5-dideoxy-5-glycoloylamido-D-glycero-2-nonulopyranosonic acid .

Action Environment

The action of Trimethyl orthobutyrate is influenced by environmental factors such as temperature and pressure. For instance, the kinetics and mechanism of its gas-phase elimination have been examined over a temperature range of 310-369°C and a pressure range of 50-130Torr . This suggests that the compound’s action, efficacy, and stability can be influenced by the conditions of the reaction environment.

Propriétés

IUPAC Name |

1,1,1-trimethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-5-6-7(8-2,9-3)10-4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFMOTJMRSZOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195680 | |

| Record name | 1,1,1-Trimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43083-12-1 | |

| Record name | Trimethyl orthobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43083-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trimethoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043083121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trimethoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-Trimethoxybutane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5782ACH2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is trimethyl orthobutyrate used in polymer synthesis?

A: Trimethyl orthobutyrate serves as a valuable reagent for introducing carboxyl end-groups to polymers during anionic polymerization. [, , ] Specifically, it reacts with living polystyryl anions, and subsequent treatment with hydrochloric acid and lithium hydroxide yields polymers with terminal carboxyl groups. [, , ] This end-capping strategy enables the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. [, , ]

Q2: What are some byproducts observed when using trimethyl orthobutyrate for carboxyl end-capping?

A: While effective, the reaction of polystyryl anions with trimethyl orthobutyrate can produce byproducts alongside the desired carboxyl-terminated polystyrene (Bu−PS−CH2CH2CH2COOH). [, ] Mass spectrometry analysis has identified several byproducts, including:

Q3: Can trimethyl orthobutyrate be used to synthesize cyclic polymers?

A: Yes, researchers have successfully employed trimethyl orthobutyrate in the multi-step synthesis of a model cyclic triblock terpolymer. [] In this instance, it acts as a terminator and carboxylic acid generator in conjunction with an amine-functionalized initiator. [] This approach highlights the versatility of trimethyl orthobutyrate in achieving complex polymer architectures.

Q4: Beyond polymers, what other synthetic applications does trimethyl orthobutyrate have?

A: Trimethyl orthobutyrate plays a crucial role in synthesizing various organic compounds. One example is its use in the total synthesis of (+)-epiibogamine, a compound of interest for its potential antiaddictive and neuroregenerative properties. [] In this synthesis, trimethyl orthobutyrate serves as a starting material, and through a series of reactions, including a key three-component domino Michael/Michael/Mannich annulation, enables the efficient construction of the complex iboga alkaloid structure. []

Q5: What is known about the gas-phase elimination kinetics of trimethyl orthobutyrate?

A: Studies have investigated the gas-phase elimination kinetics of trimethyl orthobutyrate at elevated temperatures (310-369 °C). [] These reactions are homogeneous, unimolecular, and follow first-order kinetics. [] The primary products are methanol and the corresponding methyl ketene acetal, suggesting a mechanism involving a polar concerted four-membered cyclic transition state. [] The activation parameters for this elimination reaction have also been determined. []

Q6: Are there any known applications of trimethyl orthobutyrate in synthesizing pharmaceutical intermediates?

A: Yes, trimethyl orthobutyrate plays a role in the synthesis of diethyl 2-(n-propyl)1H-imidazole-4,5-dicarboxylate, a key intermediate in producing olmesartan, a medication used to treat high blood pressure. [] This highlights the relevance of trimethyl orthobutyrate in medicinal chemistry and drug development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

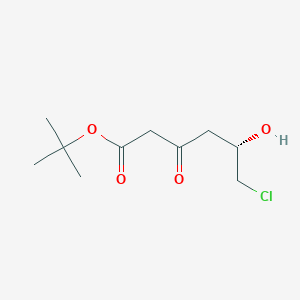

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)